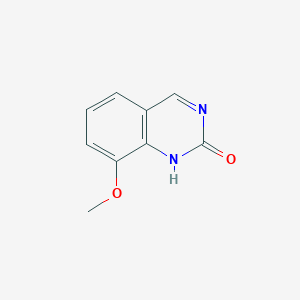

8-Methoxyquinazolin-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinazolin-2-OL is a quinazoline derivative characterized by a hydroxyl group at position 2 and a methoxy group at position 8 on the bicyclic aromatic scaffold. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural versatility and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The synthesis and bioactivity of quinazoline derivatives depend heavily on substituent patterns. Below is a comparative analysis of 8-Methoxyquinazolin-2-OL and related compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., bromo in Compound 2) may reduce metabolic clearance but increase molecular weight and lipophilicity. In contrast, the methoxy group in this compound could improve solubility and oral bioavailability.

- Hydrazide derivatives (e.g., Compound 4) showed moderate analgesic activity, suggesting that polar groups at C4 enhance receptor interactions. The hydroxyl group in this compound might mimic this effect at C2 .

Role of Heterocyclic Appendages: Pyrazole and thiazole derivatives (Compounds 6–9, 11a-c) demonstrated enhanced bioactivity compared to simpler quinazolinones, likely due to additional hydrogen-bonding or π-π stacking interactions. This compound lacks such appendages but retains hydrogen-bonding capacity via its hydroxyl group .

In contrast, bromo and methyl substituents in Compound 2 were introduced via straightforward alkylation and halogenation .

Research Findings and Limitations

- Analgesic Activity Trends : Derivatives with polar substituents (e.g., hydrazides, pyrazoles) showed higher analgesic activity in rodent models, as seen in Compound 4 . This compound’s hydroxyl group may confer similar activity, but empirical validation is lacking.

- Spectral Characterization : The hydroxyl group in this compound would produce distinct IR (broad O-H stretch ~3200 cm⁻¹) and ¹H-NMR (δ ~9–10 ppm for -OH) signals compared to methyl or bromo analogs (δ ~2.5 ppm for -CH₃; δ ~7–8 ppm for aromatic H) .

- Knowledge Gaps: Direct pharmacological data for this compound are absent in the evidence. Comparative studies with standardized assays (e.g., COX inhibition, opioid receptor binding) are needed to quantify its advantages over analogs.

Properties

CAS No. |

858452-80-9 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-methoxy-1H-quinazolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-5-10-9(12)11-8(6)7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

BAVJXQGTDBVDAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)N=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.